1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone
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Overview
Description
1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoroethanone moiety in the compound adds unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of Methyl Groups: The methyl groups at positions 5 and 6 can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Attachment of the Trifluoroethanone Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroethanone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of indole-quinones.
Reduction: Formation of 1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanol.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The trifluoroethanone group may enhance the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanol: A reduced form of the compound with similar chemical properties.
1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethane: A derivative with a different functional group.
1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroacetamide: An amide derivative with potential biological activities.
Uniqueness
1-(5,6-Dimethyl-1H-indol-1-yl)-2,2,2-trifluoroethanone is unique due to the presence of both the indole core and the trifluoroethanone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H10F3NO |
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Molecular Weight |
241.21 g/mol |
IUPAC Name |
1-(5,6-dimethylindol-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H10F3NO/c1-7-5-9-3-4-16(10(9)6-8(7)2)11(17)12(13,14)15/h3-6H,1-2H3 |
InChI Key |
JFNLVAFYOFHJDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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